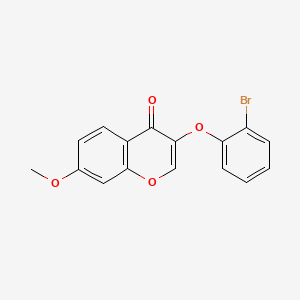![molecular formula C17H19N3O4 B2367903 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 1775448-11-7](/img/structure/B2367903.png)
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry and material sciences. Its unique molecular structure combines elements of furan and pyrimidine, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate starting materials under controlled conditions.
A typical synthetic route may include the condensation of a substituted phenyl acetic acid derivative with an appropriate amine to form an intermediate, followed by cyclization and subsequent functional group modifications. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to drive the reactions to completion.
Industrial Production Methods
While detailed industrial production methods may vary, large-scale synthesis often employs optimized processes to ensure high yield and purity. This may include continuous flow reactors for better control of reaction parameters, the use of green chemistry principles to minimize waste, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride, leading to changes in the oxidation state of specific atoms within the molecule.
Substitution: : Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce new substituents on the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents. Reaction conditions often require precise temperature control, inert atmosphere to prevent unwanted side reactions, and appropriate catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions can vary based on the specific reaction conditions and reagents used. Typical products might include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide has been explored in a variety of scientific research contexts:
Chemistry: : As a precursor for the synthesis of more complex organic molecules, it offers opportunities for creating novel compounds with unique properties.
Medicine: : Investigated for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Mecanismo De Acción
The mechanism by which 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide exerts its effects is complex and involves multiple molecular targets. The compound may interact with specific proteins or enzymes, altering their activity and thus influencing various biochemical pathways. Understanding these interactions often requires detailed studies using techniques such as X-ray crystallography or molecular modeling.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide stands out due to its unique combination of functional groups and molecular architecture. Similar compounds might include other furo[3,4-d]pyrimidine derivatives or phenyl-substituted acetamides, each with their distinct properties and potential applications. The unique reactivity and potential biological activity of this compound highlight its significance in scientific research.
Propiedades
IUPAC Name |
2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-8-18-13(21)9-20-12-10-24-16(22)14(12)15(19-17(20)23)11-6-4-3-5-7-11/h3-7,15H,2,8-10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHSPXJHMQTAPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B2367823.png)

![N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2367825.png)

![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)


![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)






